
3-Methylbutan-1-ol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutan-1-ol, also known as isoamyl alcohol or isopentyl alcohol, is an organic compound with the molecular formula C5H12O. It is a colorless liquid with a characteristic odor and is one of the several isomers of amyl alcohol. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds are often used in various chemical reactions, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-ol can be synthesized through the hydration of 3-methyl-1-butene in the presence of sulfuric acid. The reaction typically involves the addition of water to the alkene, catalyzed by sulfuric acid, to form the alcohol. This process is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 3-Methylbutan-1-ol is often produced as a by-product of the fermentation process used in the production of ethanol. The fermentation of sugars by yeast produces a mixture of alcohols, including 3-Methylbutan-1-ol, which can be separated and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutan-1-ol undergoes various chemical reactions, including:
Dehydration: In the presence of strong acids like sulfuric acid, 3-Methylbutan-1-ol can undergo dehydration to form alkenes.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid.
Dehydration: Concentrated sulfuric acid or phosphoric acid at elevated temperatures.
Substitution: Various halogenating agents can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Dehydration: Alkenes.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
3-Methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of fermentation processes and metabolic pathways.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Methylbutan-1-ol in chemical reactions often involves the formation of intermediates such as carbocations or alkyloxonium ions. For example, in dehydration reactions, the alcohol is protonated by sulfuric acid to form an alkyloxonium ion, which then loses water to form a carbocation. This carbocation can then undergo further reactions to form the final product .
Comparación Con Compuestos Similares
3-Methylbutan-1-ol is similar to other isomers of amyl alcohol, such as:
1-Pentanol: A primary alcohol with a straight-chain structure.
2-Methyl-1-butanol: Another isomer with a different branching pattern.
2-Pentanol: A secondary alcohol with a different position of the hydroxyl group.
Compared to these compounds, 3-Methylbutan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and physical properties .
Propiedades
Número CAS |
570432-32-5 |
|---|---|
Fórmula molecular |
C10H26O6S |
Peso molecular |
274.38 g/mol |
Nombre IUPAC |
3-methylbutan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C5H12O.H2O4S/c2*1-5(2)3-4-6;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
TUVISLXIHOQKRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCO.CC(C)CCO.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
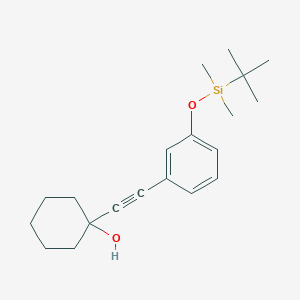
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
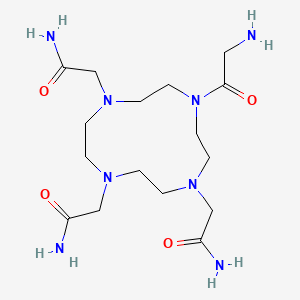
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)


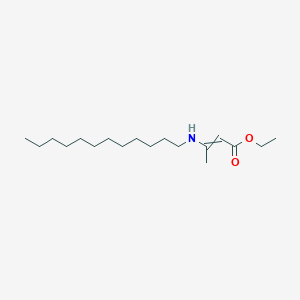
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)
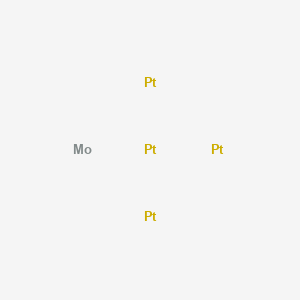
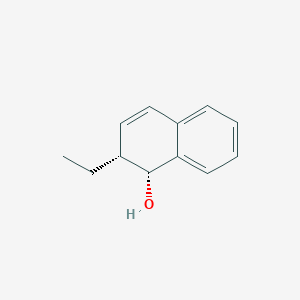
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

